6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one
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Overview
Description
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol It is a brominated derivative of isoindoline, a heterocyclic compound that contains nitrogen within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one typically involves the bromination of 2-isobutyl-2,3-dihydro-isoindol-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: Reduction can lead to the formation of 2-isobutyl-2,3-dihydro-isoindoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted isoindol-1-one derivatives.
Oxidation: Formation of isoindolinone derivatives.
Reduction: Formation of 2-isobutyl-2,3-dihydro-isoindoline.
Scientific Research Applications
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoindolin-1-one: Similar structure but lacks the isobutyl group.
6-Bromo-3,3-dimethylisoindolin-1-one: Contains additional methyl groups.
6,6-Dibromoisoindigo: Contains two bromine atoms and is used in organic electronics
Uniqueness
6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJRGTUCIHXYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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